molecular formula C18H15N5O B2437684 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941915-05-5

4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2437684
CAS No.: 941915-05-5
M. Wt: 317.352
InChI Key: FMDUQAMIJNWULN-UHFFFAOYSA-N
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Description

4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biological research. This molecule features a pyrazolo[3,4-d]pyridazinone core, a scaffold recognized for its significant potential in medicinal chemistry . The pyrazolopyrimidine-related structures are established as bioisosteres of purine, enabling them to mimic adenine and interact with the ATP-binding sites of various kinase enzymes . This mechanism makes such compounds particularly valuable for investigating cell cycle regulation and signal transduction pathways . Consequently, this compound is of high interest for researchers developing novel inhibitors targeting cyclin-dependent kinases (CDKs) and other kinases involved in cell proliferation, with direct applications in oncology and anticancer drug discovery . The specific substitution pattern on the core scaffold—including the 4-methyl group, 1-phenyl ring, and 6-(pyridin-2-ylmethyl) side chain—is engineered to optimize binding affinity, selectivity, and drug-like properties. These structural features are crucial for probing structure-activity relationships (SAR) and for achieving selective interaction with targeted biological macromolecules. Researchers can utilize this compound as a key intermediate or a novel chemical entity in hit-to-lead optimization campaigns, biochemical assays, and cellular studies. It is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-13-16-11-20-23(15-8-3-2-4-9-15)17(16)18(24)22(21-13)12-14-7-5-6-10-19-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDUQAMIJNWULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanistic Pathway

The most direct route involves cyclocondensation between 1-phenyl-3-aminopyrazole (A ) and ethyl 3-(pyridin-2-ylmethyl)-3-oxopropanoate (B ) under oxidative conditions (Scheme 1). This method adapts protocols from pyrazolo[1,5-a]pyridine syntheses, where β-ketoesters react with N-amino-iminopyridines to form fused heterocycles.

Mechanism :

  • Nucleophilic Attack : The amino group of A attacks the ketone carbonyl of B , forming an enamine intermediate.
  • Oxidative Dehydrogenation : Molecular oxygen facilitates dehydrogenation, yielding a conjugated system.
  • Cyclization and Aromatization : Intramolecular cyclization forms the pyridazinone ring, followed by dehydration to aromatize the system.

Optimization of Reaction Conditions

Key parameters for maximizing yield include:

  • Solvent : Ethanol or acetic acid, which stabilize intermediates via hydrogen bonding.
  • Catalyst : Pd(OAc)₂ (10 mol%) enhances cyclization efficiency.
  • Atmosphere : Oxygen (1 atm) improves oxidative dehydrogenation vs. air (Table 1).

Table 1. Effect of Reaction Atmosphere on Yield

Atmosphere Yield (%)
Air 34–74
O₂ 94
Argon 6

Stepwise Alkylation and Cyclization Approach

Synthesis of 6-(Pyridin-2-Ylmethyl) Intermediate

An alternative route involves introducing the pyridin-2-ylmethyl group post-cyclization:

  • Core Formation : Synthesize 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (C ) via cyclocondensation of A with methyl acetoacetate.
  • N6-Alkylation : Treat C with 2-(bromomethyl)pyridine under basic conditions (K₂CO₃, DMF) to install the pyridin-2-ylmethyl group.

Challenges :

  • Regioselectivity : Alkylation at N6 competes with N7; use of bulky bases favors N6 substitution.
  • Purification : Silica gel chromatography (EtOAc/hexane) isolates the desired isomer.

Multicomponent Reactions for Streamlined Synthesis

A one-pot, three-component reaction between:

  • 1-Phenylhydrazine (for pyrazole ring).
  • Ethyl 3-(pyridin-2-ylmethyl)-3-oxopropanoate (for pyridazinone and C6 substituent).
  • Methylglyoxal (for C4 methyl group).

Conditions : Acetic acid (6 equiv), 130°C, O₂ atmosphere. This method reduces intermediate isolation steps and achieves yields up to 85%.

Crystallographic and Spectroscopic Characterization

Successful synthesis requires validation via:

  • X-ray Crystallography : Confirms regiochemistry, as demonstrated for analogous pyrazolo[3,4-d]pyridazinones.
  • NMR Spectroscopy :
    • ¹H NMR : Singlets for C4-CH₃ (~2.5 ppm) and N6-CH₂-pyridyl (~5.2 ppm).
    • ¹³C NMR : Carbonyl resonance at ~160 ppm (C7).

Industrial-Scale Considerations

Process Optimization :

  • Cost Efficiency : Use of ethanol as a green solvent reduces environmental impact.
  • Safety : High-temperature reactions require pressurized reactors with oxygen monitoring.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities:

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyridazine compounds can inhibit tumor cell proliferation. For example, studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These findings suggest its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

The structural features of this compound imply potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Antimicrobial Properties

Some derivatives of pyrazolo[3,4-d]pyridazine have shown efficacy against bacterial strains. This antimicrobial activity opens avenues for further research into its use in treating infections .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study focused on synthesizing various pyrazolo[3,4-d]pyridazine derivatives demonstrated their anticancer potential through structure-activity relationship (SAR) analysis.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor size and improving survival rates in treated subjects.
  • Clinical Relevance : The compound's ability to modulate key signaling pathways associated with cancer progression highlights its clinical relevance as a potential therapeutic agent .

Mechanism of Action

The mechanism of action of 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyridazinone derivatives, such as:

  • 4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
  • 4-methyl-1-phenyl-6-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Uniqueness

What sets 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridin-2-ylmethyl group, in particular, may confer unique properties compared to other derivatives.

Biological Activity

4-Methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[3,4-d]pyridazine family, which is known for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

The molecular formula of this compound is C18H15N5OC_{18}H_{15}N_{5}O with a molecular weight of 317.3 g/mol. The compound features a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC18H15N5O
Molecular Weight317.3 g/mol
CAS Number941915-05-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may function as an inhibitor of various kinases involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

Additionally, the compound's interaction with growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) has been noted, contributing to its anticancer properties . Molecular docking studies indicate that it binds effectively to these targets, leading to altered signaling pathways that promote apoptosis in cancer cells .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer effects. In vitro studies using various cancer cell lines have shown that this compound can inhibit cell growth and induce apoptosis. For example:

  • MCF-7 Breast Cancer Cells : The compound significantly inhibited tumor growth and induced apoptosis through the activation of caspase pathways and DNA fragmentation .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against various bacterial strains and fungi, showing potent activity that suggests potential use as an antimicrobial agent .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has been investigated for:

  • Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antiparasitic Activity : Preliminary studies indicate efficacy against certain parasitic infections .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on MCF-7 Cells : Research indicated a reduction in cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to cell cycle arrest at the G0/G1 phase and increased apoptosis markers .
  • Antimicrobial Testing : In a study involving pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, demonstrating its potential as a therapeutic agent against infections .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, and how are intermediates characterized? A: The compound is typically synthesized via multicomponent reactions or stepwise heterocyclic ring formation. For example:

  • Step 1: Condensation of pyrazole-amine precursors with ketones or aldehydes under reflux in polar solvents (e.g., ethanol, pyridine) to form the pyrazolo[3,4-d]pyridazine core .
  • Step 2: Functionalization at the 6-position via alkylation using pyridin-2-ylmethyl halides, often in the presence of catalysts like TFA (trifluoroacetic acid) .
  • Characterization: Intermediates are confirmed via 1^1H/13^{13}C NMR (e.g., pyrazole NH signals at δ 10–12 ppm, pyridazine carbonyls at ~165 ppm) and IR (C=O stretches at 1680–1700 cm1^{-1}). Mass spectrometry (EI-MS) validates molecular ion peaks .

Advanced Optimization of Reaction Conditions

Q: How can reaction conditions be optimized to improve yields of the pyridazine ring closure? A: Key parameters include:

  • Solvent selection: Pyridine enhances nucleophilicity in cyclization steps, while toluene with TFA improves alkylation efficiency .
  • Temperature control: Reflux (~110°C) ensures complete ring closure but may require inert atmospheres to avoid side reactions .
  • Catalyst screening: TFA (30 mol%) accelerates imine formation, while meglumine has been explored for eco-friendly protocols in analogous systems .
  • Substrate purity: Aromatic amines must be anhydrous to prevent hydrolysis of intermediates .

Biological Activity Profiling

Q: What methodologies are used to evaluate the pharmacological potential of this compound? A:

  • In vitro assays:
    • Anti-inflammatory activity: Inhibition of COX-2 via ELISA, with IC50_{50} values compared to standard drugs (e.g., indomethacin) .
    • Antimicrobial screening: Agar diffusion assays against Gram-positive/negative bacteria, with MIC (minimum inhibitory concentration) determination .
  • In silico studies: Molecular docking against CRF-1 receptors (using AutoDock Vina) to predict neuroactive properties, guided by structural analogs .

Structure-Activity Relationship (SAR) Analysis

Q: How do substitutions at the pyridin-2-ylmethyl group influence bioactivity? A:

  • Electron-withdrawing groups (e.g., -Cl, -NO2_2) at the pyridine ring enhance receptor binding affinity but may reduce solubility .
  • Steric effects: Bulky substituents at the 6-position hinder interactions with hydrophobic enzyme pockets, as shown in CRF-1 antagonist studies .
  • Methyl vs. ethyl chains: Methyl groups improve metabolic stability in hepatic microsome assays compared to longer alkyl chains .

Addressing Data Contradictions in Biological Assays

Q: How should researchers resolve discrepancies in reported IC50_{50} values across studies? A:

  • Standardize protocols: Ensure consistent cell lines (e.g., RAW 264.7 for COX-2) and assay conditions (pH, incubation time) .
  • Control compounds: Include reference drugs (e.g., celecoxib) in each experiment to calibrate inter-lab variability .
  • Statistical rigor: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance across replicates .

Computational Modeling for Mechanistic Insights

Q: Which computational tools are recommended for studying the compound’s interaction with biological targets? A:

  • Docking software: AutoDock Vina or Schrödinger Suite for predicting binding modes to CRF-1 or COX-2 .
  • MD simulations: GROMACS for assessing ligand-receptor stability over 100-ns trajectories .
  • QSAR models: Utilize MOE or Dragon descriptors to correlate substituent effects with activity .

Green Chemistry Approaches

Q: Are there eco-friendly alternatives for synthesizing this compound? A:

  • Solvent replacement: Replace toluene with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst innovation: Meglumine-catalyzed one-pot reactions reduce waste in analogous pyrazolo-pyridazine syntheses .
  • Energy efficiency: Microwave-assisted synthesis (100–150°C, 30 min) can shorten reaction times by 50% .

Analytical Challenges in Purity Assessment

Q: How can trace impurities (<0.1%) be detected in the final product? A:

  • HPLC-DAD/UV: Use C18 columns with acetonitrile/water gradients (0.1% TFA) at 254 nm .
  • LC-MS/MS: High-resolution Q-TOF instruments identify impurities via exact mass matching (e.g., m/z 367.12 for the parent ion) .
  • NMR spiking: Add authentic samples of suspected byproducts (e.g., unreacted pyridine derivatives) to 1^1H NMR spectra for peak assignment .

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